N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine
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Overview
Description
N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is an organic compound with the chemical formula C18H19NO3This compound is characterized by its white to light yellow crystalline powder appearance and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine typically involves the reaction of cinnamoyl chloride with 2-hydroxy-2-(4-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds.
Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as an α-glucosidase inhibitor, which could be useful in the treatment of diabetes.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine can help regulate blood sugar levels. Molecular docking studies have shown that it interacts with key residues in the active site of α-glucosidase, including His626, Asp469, and Asp568 .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A precursor used in the synthesis of various organic compounds.
2-Hydroxy-2-(4-methoxyphenyl)ethylamine: A related compound with similar structural features.
Uniqueness
N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine stands out due to its combined structural features of cinnamoyl and hydroxyphenyl groups, which contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFDENJATPJOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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